9-Hydroxyellipticin
Übersicht
Beschreibung
5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol: is a heterocyclic organic compound with the molecular formula C17H14N2O . It is also known by the name 9-Hydroxyellipticine . This compound is part of the ellipticine family, which is known for its potent biological activities, particularly in the field of medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Die biologische Aktivität von 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol beruht hauptsächlich auf seiner Fähigkeit, sich in DNA zu interkalieren und Topoisomerase II zu hemmen . Diese Interkalation stört die normale Funktion der DNA, was zum Zelltod führt, was besonders nützlich bei der gezielten Behandlung von Krebszellen ist . Darüber hinaus kann die Verbindung Kinasen hemmen und mit dem p53-Transkriptionsfaktor interagieren, was zu ihren Antikrebs-Eigenschaften beiträgt .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Zukünftige Richtungen
Wirkmechanismus
9-Hydroxyellipticine, also known as 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol, is a compound that has garnered significant interest due to its promising anticancer properties . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary targets of 9-Hydroxyellipticine are Topoisomerase II (Topo II) and Ryanodine Receptors (RyR) . Topo II is an enzyme that controls the overwinding or underwinding of DNA, while RyR is a class of calcium channels found in various types of tissues.
Mode of Action
9-Hydroxyellipticine exerts its biological activity through several modes of action. The most well-established of these are intercalation with DNA and Topo II inhibition . It also exhibits kinase inhibition , interaction with the p53 transcription factor , and bio-oxidation and adduct formation . The preferred binding mode for 9-Hydroxyellipticine involves two key hydrogen bonding interactions, C(9)OH–Glu671 and N(2)H–Glu640 .
Biochemical Pathways
The biochemical pathways affected by 9-Hydroxyellipticine are primarily related to its interaction with DNA and inhibition of Topo II . This leads to the stabilization of the Topo II-DNA cleavable complex, upregulation of p53, and increased expression of the Fas ligands .
Pharmacokinetics
It is known that the presence of a hydroxy group at the c-9 carbon enhances its cytotoxic activity . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may be influenced by this structural feature.
Result of Action
The result of 9-Hydroxyellipticine’s action is primarily cytotoxic, making it effective against various types of cancer cells . It exhibits IC50 values of 1.6 μM and 1.2μM in Hela S-3 and 293T cells, respectively .
Action Environment
The action environment can significantly influence the efficacy and stability of 9-Hydroxyellipticine. For instance, due to its higher electronegativity, 9-Hydroxyellipticine is capable of attracting more shared electrons . This suggests that the compound’s action may be influenced by the electron density in its environment.
Biochemische Analyse
Biochemical Properties
5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to intercalate with DNA, thereby inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication and transcription . This interaction disrupts the DNA structure, leading to the inhibition of cell proliferation. Additionally, 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol has been shown to interact with the p53 transcription factor, a protein that regulates the cell cycle and prevents cancer formation .
Cellular Effects
The effects of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . Furthermore, 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell proliferation .
Molecular Mechanism
At the molecular level, 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol exerts its effects through several mechanisms. It binds to DNA, causing structural distortions that inhibit the activity of topoisomerase II . This enzyme inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. Additionally, this compound activates the p53 pathway by binding to the p53 protein, leading to the transcription of genes involved in apoptosis and cell cycle arrest . Moreover, 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol has been found to inhibit kinases, enzymes that play a critical role in cell signaling pathways .
Temporal Effects in Laboratory Settings
The effects of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol change over time in laboratory settings. This compound is relatively stable under inert atmosphere and low temperatures . It can degrade over time when exposed to light and oxygen. Long-term studies have shown that 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol can cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are more pronounced with prolonged exposure, indicating the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with cellular biomolecules, contributing to the compound’s overall biological activity. Additionally, 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol affects metabolic flux by inhibiting key metabolic enzymes, thereby altering the levels of metabolites required for cell proliferation .
Transport and Distribution
Within cells and tissues, 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound tends to accumulate in the nucleus, where it exerts its effects on DNA and other nuclear proteins . The localization and accumulation of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol are critical for its biological activity.
Subcellular Localization
The subcellular localization of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol significantly affects its activity and function. This compound is primarily localized in the nucleus, where it binds to DNA and nuclear proteins . It may also undergo post-translational modifications that direct it to specific nuclear compartments . These targeting signals and modifications are essential for the compound’s ability to interact with its molecular targets and exert its biological effects.
Vorbereitungsmethoden
Die Synthese von 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol umfasst in der Regel mehrere Schritte, ausgehend von einfacheren organischen Molekülen. Ein gängiger Syntheseweg beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen, um den Pyrido[4,3-b]carbazol-Kern zu bilden . Die Reaktionsbedingungen erfordern oft den Einsatz von starken Säuren oder Basen, hohen Temperaturen und manchmal Katalysatoren, um den Cyclisierungsprozess zu erleichtern .
Analyse Chemischer Reaktionen
5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol gehören andere Mitglieder der Ellipticin-Familie, wie zum Beispiel:
Ellipticin: Die Stammverbindung, bekannt für ihre starke Antikrebsaktivität.
9-Methoxyellipticin: Ein Derivat mit modifizierten chemischen Eigenschaften und biologischer Aktivität.
9-Hydroxyellipticin: Ein weiteres Derivat mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen chemischen Eigenschaften.
Die Einzigartigkeit von 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol liegt in seinem spezifischen Substitutionsschema, das seine Reaktivität und biologische Aktivität im Vergleich zu anderen Ellipticin-Derivaten beeinflussen kann .
Eigenschaften
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWUDDGLIDXSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52238-35-4 (mono-hydrochloride) | |
Record name | 9-Hydroxyellipticine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30199153 | |
Record name | 9-Hydroxyellipticine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51131-85-2 | |
Record name | 9-Hydroxyellipticine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51131-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Hydroxyellipticine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxyellipticine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Hydroxyellipticine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-HYDROXYELLIPTICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G4A3ET6XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of topoisomerase II in the activity of 9-hydroxyellipticine?
A: 9-Hydroxyellipticine and its derivatives can stabilize the topoisomerase II-DNA cleavable complex. [] This interaction leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death. [, ] This mechanism is similar to that of other topoisomerase II inhibitors like etoposide.
Q2: How does the activity of 9-hydroxyellipticine differ from ellipticine?
A: The addition of the hydroxyl group at position 9 significantly enhances the affinity of 9-hydroxyellipticine for DNA compared to ellipticine. [, ] This modification also leads to increased stabilization of the topoisomerase II-DNA complex and increased cytotoxicity. []
Q3: What is the molecular formula and weight of 9-hydroxyellipticine?
A3: The molecular formula of 9-hydroxyellipticine is C17H14N2O, and its molecular weight is 262.31 g/mol.
Q4: How do modifications at the 9-position affect the activity of 9-hydroxyellipticine?
A: Modifications at the 9-position can significantly impact the activity of 9-hydroxyellipticine. For example, methylation of the 9-hydroxyl group to form 9-methoxyellipticine alters its interaction with DNA and reduces its ability to induce topoisomerase II-mediated DNA breaks. [, , ] Similarly, replacing the hydroxyl group with an amino group (9-aminoellipticine) results in weaker intercalation and a shift towards covalent DNA adduct formation as the primary mode of action. []
Q5: How do carbohydrate derivatives of 9-hydroxyellipticine influence its activity?
A: Glycosylation of 9-hydroxyellipticine, particularly at the 2-N position, has led to the development of highly active antitumor agents. [] These quaternary ellipticine glycosides exhibit remarkable activity in various murine tumor models, surpassing the efficacy of doxorubicin in some cases. []
Q6: How is 9-hydroxyellipticine metabolized in the body?
A: 9-Hydroxyellipticine undergoes extensive metabolism, primarily through glucuronidation. [] Other metabolic pathways include oxidation by cytochrome P450 enzymes (CYPs), leading to the formation of various hydroxylated metabolites, including 7-hydroxyellipticine, 9-hydroxyellipticine, 12-hydroxyellipticine, and 13-hydroxyellipticine, as well as ellipticine N2-oxide. [, , , ]
Q7: How does the route of administration affect the antitumor activity of 9-hydroxyellipticine?
A: The route of administration can significantly impact the efficacy of 9-hydroxyellipticine. Studies in L1210 mouse leukemia models have shown that low doses are highly effective, while high doses show reduced activity due to potential drug sequestration in specific compartments, limiting drug access to certain cell populations. []
Q8: What is the evidence for the anticancer activity of 9-hydroxyellipticine?
A: 9-Hydroxyellipticine has demonstrated significant anticancer activity in both in vitro and in vivo models. It has shown efficacy against L1210 mouse leukemia, [, ] colon 26, [] Lewis lung carcinoma, [] and various human tumor cell lines. [, ]
Q9: What is the role of mutant p53 in the activity of 9-hydroxyellipticine?
A: Interestingly, 9-hydroxyellipticine has been shown to restore the wild-type function of mutant p53 protein, leading to cell cycle arrest at the G1 phase and inducing apoptosis. [, ] This finding suggests a unique mechanism for its anticancer effects in cells with p53 mutations, a common hallmark of cancer.
Q10: What mechanisms of resistance to 9-hydroxyellipticine have been identified?
A: Resistance to 9-hydroxyellipticine can arise through several mechanisms. One mechanism involves reduced drug accumulation in resistant cells. [, ] Another key mechanism involves alterations in DNA topoisomerase II, reducing the formation of protein-associated DNA strand breaks in response to the drug. [, ] This resistance is often associated with cross-resistance to other topoisomerase II inhibitors, including other intercalators and epipodophyllotoxins like etoposide. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.